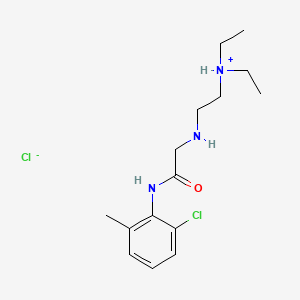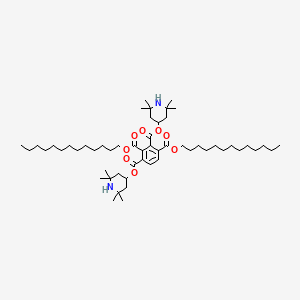
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters: is a complex organic compound with a molecular formula of C54H92N2O8 and a molecular weight of 897.3169. This compound is known for its use in various industrial applications, particularly in the formulation of specialized polymers, resins, coatings, and adhesives .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Butanetetracarboxylicacid can be synthesized by the oxidative cleavage of tetraphthalic acid or anhydride using ozone-containing gas, followed by oxygen-containing gas. The mixture is then heated with a peroxide, such as hydrogen peroxide, at 100°C to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of 1,2,3,4-Butanetetracarboxylicacid involves similar oxidative processes, ensuring high purity and yield. The compound is often used as a cross-linking agent in the textile industry to improve the properties of cotton fabrics .
化学反応の分析
Types of Reactions: 1,2,3,4-Butanetetracarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding anhydride.
Reduction: It can be reduced to form simpler carboxylic acids.
Substitution: The carboxylic acid groups can be substituted with other functional groups to form esters and amides.
Common Reagents and Conditions:
Oxidation: Ozone and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alcohols and amines are used to form esters and amides, respectively.
Major Products Formed:
Anhydrides: Formed through oxidation.
Simpler Carboxylic Acids: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
科学的研究の応用
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of specialized polymers and resins.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry to improve the properties of fabrics, such as anti-pilling, wrinkle resistance, and flame retardancy.
作用機序
The mechanism of action of 1,2,3,4-Butanetetracarboxylicacid involves its ability to form stable complexes with various substrates. The compound’s multiple carboxylic acid groups allow it to interact with different molecular targets, forming coordination polymers and enhancing the properties of the materials it is used with . The molecular targets and pathways involved include the formation of stable ester and amide bonds, which contribute to the compound’s effectiveness as a cross-linking agent .
類似化合物との比較
1,2,4,5-Benzenetetracarboxylic acid: Another tetracarboxylic acid used in similar applications.
Tricarballylic acid: A tricarboxylic acid with similar cross-linking properties.
Citric acid: A common tricarboxylic acid used in various industrial applications.
Uniqueness: 1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, is unique due to its combination of multiple carboxylic acid groups and the presence of 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl ester groups. This unique structure allows it to form stable complexes and enhance the properties of materials more effectively than other similar compounds.
特性
分子式 |
C54H92N2O8 |
|---|---|
分子量 |
897.3 g/mol |
IUPAC名 |
2-O,4-O-bis(2,2,6,6-tetramethylpiperidin-4-yl) 1-O,3-O-ditridecyl benzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C54H92N2O8/c1-11-13-15-17-19-21-23-25-27-29-31-35-61-47(57)43-33-34-44(48(58)63-41-37-51(3,4)55-52(5,6)38-41)45(46(43)50(60)64-42-39-53(7,8)56-54(9,10)40-42)49(59)62-36-32-30-28-26-24-22-20-18-16-14-12-2/h33-34,41-42,55-56H,11-32,35-40H2,1-10H3 |
InChIキー |
PKGRRIWSDIEVAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OCCCCCCCCCCCCC)C(=O)OC3CC(NC(C3)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
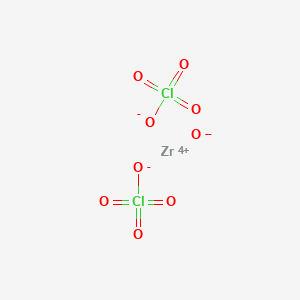
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
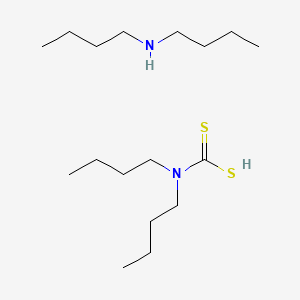
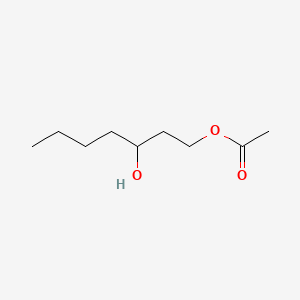
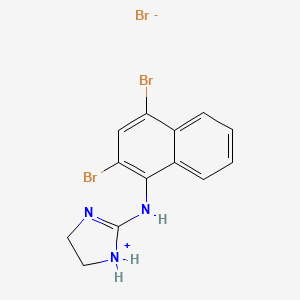
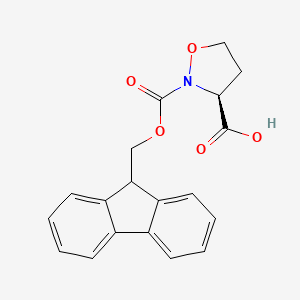

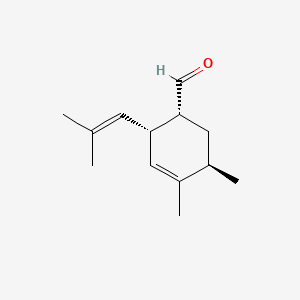
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
